molecular formula C16H19ClN8 B14525870 Hydrazinecarboximidamide, 2,2'-((1,1'-biphenyl)-4,4'-diyldimethylidyne)bis-, hydrochloride CAS No. 62580-97-6

Hydrazinecarboximidamide, 2,2'-((1,1'-biphenyl)-4,4'-diyldimethylidyne)bis-, hydrochloride

Cat. No.: B14525870
CAS No.: 62580-97-6
M. Wt: 358.8 g/mol
InChI Key: ZAIBVBVDUNMGDM-JMHDLFIFSA-N
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Description

Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a biphenyl core and hydrazinecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride typically involves the reaction of hydrazinecarboximidamide with a biphenyl derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldipropylidyne)bis-, dinitrate
  • Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldipropylidyne)bis-, sulfate

Uniqueness

Hydrazinecarboximidamide, 2,2’-((1,1’-biphenyl)-4,4’-diyldimethylidyne)bis-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62580-97-6

Molecular Formula

C16H19ClN8

Molecular Weight

358.8 g/mol

IUPAC Name

2-[(E)-[4-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]phenyl]methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C16H18N8.ClH/c17-15(18)23-21-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-22-24-16(19)20;/h1-10H,(H4,17,18,23)(H4,19,20,24);1H/b21-9+,22-10+;

InChI Key

ZAIBVBVDUNMGDM-JMHDLFIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C(N)N)C2=CC=C(C=C2)/C=N/N=C(N)N.Cl

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)C2=CC=C(C=C2)C=NN=C(N)N.Cl

Origin of Product

United States

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